3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-6-14-7-13(4-5-18(14)21-12)11-20-19(22)15-8-16(23-2)10-17(9-15)24-3/h4-10,21H,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEKQUATSTVVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325366 | |
| Record name | 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852136-33-5 | |
| Record name | 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with 2-methyl-1H-indole-5-carbaldehyde, followed by reduction and amide formation. The reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethoxy-N-[(2-methyl
Biological Activity
3,5-Dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N2O3
- Molecular Weight : 300.35 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have identified that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity |
|---|---|---|---|
| Compound A | MRSA | 0.25 | Non-toxic |
| Compound B | C. neoformans | ≤0.25 | Non-toxic |
| Compound C | E. coli | 16 | Mild |
Anticancer Activity
In vitro studies have shown that certain analogues of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar scaffolds have shown promising results against HeLa and A549 cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | HeLa | 3.79 | Apoptosis induction |
| Compound E | A549 | 26 | Autophagy without apoptosis |
| Compound F | PC-3 | 42.30 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Properties :
A recent study screened a library of compounds for their ability to inhibit MRSA growth and identified several promising candidates with low cytotoxicity profiles . The findings suggest that structural modifications can enhance the antimicrobial efficacy while maintaining safety. -
Evaluation of Anticancer Effects :
Another investigation focused on the anticancer potential of related indole derivatives showed that specific substitutions on the indole ring significantly affected the cytotoxicity against various cancer cell lines . This highlights the importance of structural optimization in drug design.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is , with a molecular weight of approximately 286.33 g/mol. The compound features a benzamide structure with methoxy groups and an indole moiety, which may contribute to its biological activity.
Pharmacological Applications
1. Antidepressant Activity
Recent studies have shown that compounds similar to this compound exhibit significant antidepressant effects. For instance, the related compound N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide has been identified as a selective 5-HT(1F) receptor agonist, suggesting that similar structures may also target serotonin receptors effectively .
Case Study: Serotonin Receptor Modulation
A study demonstrated that selective serotonin receptor agonists can inhibit neurogenic dural inflammation, indicating their potential in treating migraine headaches. This suggests that this compound could be explored for similar therapeutic uses.
2. Neuroprotective Effects
The compound's structural similarity to idebenone, a known neuroprotective agent, indicates potential antioxidant properties. Idebenone has been shown to stabilize membranes and inhibit lipid peroxidation, which could be relevant for compounds with similar chemical frameworks .
Case Study: Antioxidant Activity of Idebenone
Research highlighted idebenone's ability to scavenge free radicals and protect cellular components from oxidative stress. This mechanism could be relevant for understanding the neuroprotective capabilities of this compound.
Potential in Cancer Therapy
1. Inhibition of Tumor Growth
Compounds with indole structures have been investigated for their anticancer properties. The interaction of indole derivatives with various biological targets presents opportunities for the development of novel anticancer agents.
Case Study: Indole Derivatives in Cancer Treatment
A review of literature indicated that indole derivatives can induce apoptosis in cancer cells through multiple pathways. The specific application of this compound in cancer therapy remains to be thoroughly investigated but holds promise based on existing data.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
3,5-Dimethoxy-N-(4-Methoxyphenyl)-N-(2-Methylpyrimidin-5-yl)Benzamide (22b)
- Structure : Shares the 3,5-dimethoxybenzamide core but features dual N-substituents: a 4-methoxyphenyl and a 2-methylpyrimidin-5-yl group .
- Key Differences: The pyrimidine ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity compared to the indole group in the target compound.
- Applications : Likely used in heterocyclic synthesis or as a kinase inhibitor due to pyrimidine’s prevalence in such contexts.
3,5-Dimethoxy-N-[7-(4-Methylphenyl)-5-Oxo-5,6,7,8-Tetrahydro-2-Quinazolinyl]Benzamide
- Structure: Retains the 3,5-dimethoxybenzamide core but substitutes the indole with a tetrahydroquinazolinone group .
- Key Differences: The quinazolinone moiety is a known pharmacophore in antifolate and EGFR inhibitor drugs, suggesting divergent biological targets compared to the indole-based compound. The fused bicyclic system increases molecular weight and may reduce solubility.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Simpler benzamide with a 3-methyl group and a hydroxyl-containing substituent .
- Key Differences :
- Lacks methoxy groups, reducing lipophilicity. The hydroxyl group enhances hydrophilicity and metal-coordination capacity (N,O-bidentate directing group).
- Applications focus on catalysis (e.g., C–H functionalization) rather than bioactivity.
Phenethylamine Derivatives (NBOMe and NBOH Series)
25I-NBOMe (4-Iodo-2,5-Dimethoxy-N-[(2-Methoxyphenyl)Methyl]Benzeneethanamine)
- Structure : Phenethylamine backbone with 2,5-dimethoxy and N-benzyl substitutions .
- Key Differences: The benzeneethanamine core contrasts with the benzamide in the target compound, leading to distinct receptor interactions (e.g., 5-HT2A agonism in NBOMe vs. NBOMe compounds exhibit high psychedelic potency, whereas the indole-benzamide hybrid may prioritize metabolic stability for therapeutic use.
25I-NBOH (4-Iodo-2,5-Dimethoxy-N-[(2-Hydroxyphenyl)Methyl]Benzeneethanamine)
- Structure : Similar to 25I-NBOMe but replaces a methoxy group with a hydroxyl .
- Key Differences: The hydroxyl group improves solubility but reduces blood-brain barrier penetration compared to methoxy groups. Demonstrates how minor substituent changes alter pharmacokinetics, a consideration for the target compound’s methoxy vs. methyl groups.
Structural and Functional Analysis
Physicochemical Properties
Pharmacological and Application Insights
- Target Compound: The indole group may confer affinity for tryptamine-associated receptors (e.g., 5-HT1A), while the methoxy groups enhance CNS penetration. Potential applications include oncology or neuropharmacology.
- Quinazolinone Analog: Likely targets kinase enzymes (e.g., EGFR) due to structural resemblance to known inhibitors .
Q & A
Q. Basic Research Focus
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), indole NH (δ ~10 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- Elemental analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .
How should contradictory bioactivity results across studies be interpreted?
Advanced Research Focus
Conflicting data may stem from:
- Cell line variability : Validate activity in multiple cell models (e.g., HEK293 vs. HeLa).
- Assay conditions : Standardize incubation times, serum concentrations, and pH.
- Metabolic instability : Perform stability studies in plasma or liver microsomes to assess degradation .
Statistical Approach : - Apply meta-analysis tools to aggregate data from multiple studies and identify trends.
What computational tools can predict the compound’s physicochemical properties or reactivity?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Predict solubility and partition coefficients (logP) using software like Schrödinger Suite.
- Density functional theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., methoxy groups) .
- ADMET prediction : Use platforms like SwissADME to estimate absorption and toxicity .
What safety protocols are essential when handling this compound?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of organic vapors.
- Waste disposal : Neutralize acidic/basic byproducts before disposal and follow institutional guidelines .
How can researchers optimize the compound for in vivo studies?
Q. Advanced Research Focus
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents to determine bioavailability and half-life.
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in plasma .
What strategies validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
